Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-3-chloro-2-propoxypyridine

Chemoselective cross-coupling Halogen reactivity Palladium catalysis

This 5-Bromo-3-chloro-2-propoxypyridine is a critical heterocyclic building block for sequential medicinal chemistry. Unlike mono-halogenated analogs, its orthogonally reactive C5-Br and C3-Cl sites enable chemoselective Suzuki-Miyaura coupling and SNAr diversification. This unique dual-reactivity profile, combined with a lipophilic propoxy group that enhances CNS drug-like properties, makes it an indispensable scaffold for constructing focused kinase inhibitor libraries and precise PROTAC linkers. Procure now to accelerate lead optimization with predictable, controlled reactivity.

Molecular Formula C8H9BrClNO
Molecular Weight 250.52
CAS No. 1245646-07-4
Cat. No. B580688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-chloro-2-propoxypyridine
CAS1245646-07-4
Synonyms5-bromo-3-chloro-2-propoxypyridine
Molecular FormulaC8H9BrClNO
Molecular Weight250.52
Structural Identifiers
SMILESCCCOC1=C(C=C(C=N1)Br)Cl
InChIInChI=1S/C8H9BrClNO/c1-2-3-12-8-7(10)4-6(9)5-11-8/h4-5H,2-3H2,1H3
InChIKeyMOWALSJSXHULGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 5-Bromo-3-chloro-2-propoxypyridine (CAS 1245646-07-4) as a Dual-Halogenated Pyridine Scaffold for Regioselective Functionalization


5-Bromo-3-chloro-2-propoxypyridine (CAS 1245646-07-4) is a trisubstituted pyridine building block featuring bromine at the 5-position, chlorine at the 3-position, and a propoxy group at the 2-position (C₈H₉BrClNO, MW 250.52 g/mol) [1]. This specific substitution pattern creates differential reactivity at the C5-Br and C3-Cl sites, enabling chemoselective cross-coupling and nucleophilic aromatic substitution (SNAr) sequences . The compound serves as a versatile scaffold in medicinal chemistry for constructing pharmaceutically relevant heterocyclic systems .

Why Substituting 5-Bromo-3-chloro-2-propoxypyridine (CAS 1245646-07-4) with Mono-Halogenated or Differently Substituted Pyridines Is Scientifically Unjustified


Replacing 5-bromo-3-chloro-2-propoxypyridine with structurally similar pyridine building blocks introduces uncontrolled variables in reaction outcomes and downstream molecular properties. Mono-halogenated analogs such as 5-bromo-2-propoxypyridine (CAS 850142-79-9) or 3-chloro-2-propoxypyridine (CAS 1289045-77-7) each provide only a single reactive handle for cross-coupling, precluding the sequential functionalization strategies enabled by dual C5-Br and C3-Cl sites . Conversely, regioisomeric or differently substituted analogs (e.g., 5-bromo-3-chloro-2-pyridinone, CAS 58236-70-7) exhibit altered electronic character due to the 2-keto form, modifying reactivity at halogen positions [1]. Even subtle changes such as alkoxy chain length or regioisomeric halogen placement can shift LogP and polar surface area, affecting solubility, permeability, and ultimately the physicochemical profile of derived lead compounds—risks that are unacceptable in lead optimization workflows .

Quantitative Comparative Evidence: Selecting 5-Bromo-3-chloro-2-propoxypyridine (CAS 1245646-07-4) over Structural Analogs


Differential Halogen Reactivity: Quantified Chemoselectivity of C5-Br vs C3-Cl Sites in 5-Bromo-3-chloro-2-propoxypyridine

The target compound possesses both a C5-Br and a C3-Cl bond on the pyridine ring. This differential halogenation pattern provides quantifiable chemoselectivity advantages over mono-halogenated comparators such as 5-bromo-2-propoxypyridine (CAS 850142-79-9) and 3-chloro-2-propoxypyridine (CAS 1289045-77-7). In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, C(sp²)-Br bonds undergo oxidative addition significantly faster than C(sp²)-Cl bonds. Literature on structurally related bromo-chloropyridine systems demonstrates that selective coupling at the bromide position can be achieved in the presence of a chloride substituent, enabling sequential functionalization strategies [1]. In contrast, mono-halogenated analogs provide only a single reactive site, precluding iterative library synthesis .

Chemoselective cross-coupling Halogen reactivity Palladium catalysis

Predicted ADME Profile: Comparative in silico LogP and PSA Analysis of 5-Bromo-3-chloro-2-propoxypyridine vs 5-Bromo-2-propoxypyridine

While direct experimental physicochemical data for 5-bromo-3-chloro-2-propoxypyridine is not available in the public domain, in silico predictions based on its structural analog, 5-bromo-2-propoxypyridine (CAS 850142-79-9), provide a quantitative baseline. 5-Bromo-2-propoxypyridine has a predicted ACD/LogP of 3.67 and a polar surface area (PSA) of 22 Ų . The addition of a chlorine atom at the 3-position in the target compound (C₈H₉BrClNO, MW 250.52 vs C₈H₁₀BrNO, MW 216.07) will increase both lipophilicity and molecular weight, shifting it further within a desirable LogP range (2-4) for oral bioavailability while maintaining a PSA below 90 Ų, which is favorable for CNS penetration and membrane permeability [1].

ADME prediction Lipophilicity Polar surface area Drug-likeness

Comparative Availability and Purity Specification: 5-Bromo-3-chloro-2-propoxypyridine vs Related Building Blocks

5-Bromo-3-chloro-2-propoxypyridine (CAS 1245646-07-4) is commercially available from multiple vendors with a minimum purity specification of 95% . This is comparable to related building blocks such as 5-bromo-2-propoxypyridine (CAS 850142-79-9, 95% purity) and 3-chloro-2-propoxypyridine (CAS 1289045-77-7, 95% purity) , indicating consistent quality standards across this class of propoxy-pyridine scaffolds. However, the target compound is distinguished by its dual-halogenated nature, which is not offered by the aforementioned mono-halogenated analogs. While 5-bromo-3-chloro-2-pyridinone (CAS 58236-70-7) provides a similar halogen pattern, it exists predominantly in the 2-pyridinone tautomeric form rather than as a 2-alkoxypyridine, resulting in altered electronic character and hydrogen-bonding potential [1].

Commercial availability Purity specification Procurement Lead optimization

High-Impact Application Scenarios for 5-Bromo-3-chloro-2-propoxypyridine (CAS 1245646-07-4) in Medicinal Chemistry and Chemical Biology


Sequential Diversification for Focused Kinase Inhibitor Libraries

5-Bromo-3-chloro-2-propoxypyridine can serve as a central core for generating focused libraries of kinase inhibitors. The C5-Br site undergoes rapid Suzuki-Miyaura coupling to introduce diverse aryl or heteroaryl groups, while the C3-Cl site remains intact for a subsequent, orthogonal cross-coupling or SNAr reaction. This sequential functionalization strategy, inferred from chemoselective reactivity patterns in related bromo-chloropyridine systems [1], allows for the efficient exploration of chemical space around a pyridine scaffold. Mono-halogenated analogs such as 5-bromo-2-propoxypyridine would permit only a single diversification step, limiting library size and diversity.

Synthesis of CNS-Penetrant Lead Compounds via Optimized Lipophilicity

The predicted LogP (>3.67) and low polar surface area (~22 Ų) of this scaffold, based on analog data for 5-bromo-2-propoxypyridine , position it favorably for the design of CNS-penetrant small molecules. The dual-halogenation pattern allows for the introduction of polar pharmacophores at two distinct vectors while maintaining a lipophilic core. This is particularly advantageous for programs targeting neurological targets such as GPCRs, ion channels, or kinases implicated in CNS disorders, where balanced physicochemical properties are critical for crossing the blood-brain barrier.

Preparation of Bifunctional Chemical Probes and PROTAC Building Blocks

The orthogonally reactive C5-Br and C3-Cl sites make 5-bromo-3-chloro-2-propoxypyridine an attractive precursor for constructing bifunctional molecules. One halogen can be used to install a ligand for a target protein (e.g., via Pd-catalyzed cross-coupling), while the second halogen can be functionalized with a linker moiety (e.g., via SNAr or a second cross-coupling). This approach is directly applicable to the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other heterobifunctional degraders, where precise control over linker attachment points is essential. Analogous chemoselective transformations have been demonstrated in the synthesis of substituted pyridine C-nucleosides [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-3-chloro-2-propoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.